molecular formula K+ B148789 Potassium ion CAS No. 138363-30-1

Potassium ion

Cat. No.: B148789
CAS No.: 138363-30-1
M. Wt: 39.098 g/mol
InChI Key: NPYPAHLBTDXSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium ions (K⁺) are the predominant intracellular cations and are fundamental to numerous physiological processes, making them essential for in vitro research. The resting membrane potential, critical for the excitability of nerve and muscle cells, is largely determined by the concentration gradient of potassium across the cell membrane, which is maintained by the Na+/K+-ATPase pump . This pump actively transports two K⁺ ions into the cell in exchange for three sodium ions (Na⁺) out, utilizing ATP, to restore electrochemical gradients . The movement of K⁺ through specific potassium channels is a key mechanism in repolarizing the cell membrane following an action potential, thereby regulating cellular excitability and shaping electrical signaling . In research, potassium ions are utilized in studies of ion channel pharmacology and electrophysiology, investigations into cardiac action potentials and arrhythmias, and enzymatic assays where K⁺ acts as a cofactor . Dysregulation of potassium homeostasis, leading to either deficiency (hypokalemia) or excess (hyperkalemia), can cause severe effects including muscle weakness, cardiac arrhythmias, and ventilatory failure, highlighting its physiological importance . This product is presented as a high-purity solution suitable for creating physiological buffers, calibrating ion-selective electrodes, and supporting a wide range of biochemical and cell-based studies. Potassium Ion is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/K/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYPAHLBTDXSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K+
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9042671
Record name Potassium cation
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Molecular Weight

39.0983 g/mol
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Physical Description

Solid
Record name Potassium
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CAS No.

24203-36-9, 7440-09-7
Record name Potassium(1+)
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Record name Potassium cation
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Record name Potassium cation
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Record name POTASSIUM CATION
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Record name Potassium
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Melting Point

63.2 °C
Record name Potassium cation
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Record name Potassium
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URL http://www.hmdb.ca/metabolites/HMDB0000586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Potassium-Ion Batteries

Overview
Potassium-ion batteries (KIBs) are emerging as a promising alternative to lithium-ion batteries (LIBs) due to the abundance of potassium and its favorable electrochemical properties. Recent advancements in materials science have led to the development of KIBs that could potentially offer lower costs and improved performance.

Key Findings

  • Material Innovations : Researchers have discovered a new cathode material made from chromium selenide that enhances the performance of KIBs. This material allows for rapid charging and could make KIBs more viable for large-scale energy storage applications, such as integrating with renewable energy sources .
  • Cost Efficiency : The use of potassium, which is more abundant than lithium, could lead to cheaper manufacturing processes for batteries, making them more accessible for widespread use .
FeaturePotassium-Ion BatteriesLithium-Ion Batteries
Abundance of Raw MaterialHighLow
CostLowerHigher
Charging SpeedRapidModerate
Current ApplicationsStationary storageMobile devices

Biological Applications

Ion Channel Research
Potassium ions play a critical role in biological systems, particularly in nerve impulse conduction and muscle contraction. Recent studies have provided insights into how potassium channels operate and their selectivity towards potassium over sodium ions.

  • Selectivity Mechanism : A study demonstrated that potassium channels are not strictly selective for potassium ions as previously believed. Sodium ions can also traverse these channels, albeit at a significantly reduced rate . This finding has implications for understanding various channelopathies—disorders caused by dysfunctional ion channels.
  • Genetically Encoded Indicators : The development of genetically encoded potassium ion indicators (GEPIIs) allows for real-time visualization of potassium levels within cells. These indicators have been utilized to assess cell viability and monitor changes in potassium concentration in biological samples .

Material Science Applications

Research Insights
Potassium ions are also significant in materials science, particularly in developing new materials for batteries and sensors.

  • Conductive Materials : Studies have shown that the incorporation of potassium ions into certain materials can enhance their conductivity, which is crucial for battery performance . For example, Prussian White mixed with carbon has been identified as an effective cathode material for KIBs, although its conductivity needs improvement through carbon mixing .
  • Ion Transport Mechanisms : Research into the dynamics of this compound transport through channels has revealed important details about how these ions interact with water molecules and other ions during permeation processes. This knowledge is vital for designing better ion-selective membranes and sensors .

Case Study 1: Advancements in Potassium-Ion Battery Technology

A collaborative research effort led by Glasgow University focused on improving the efficiency of potassium-ion batteries through innovative cathode materials. The study highlighted the potential for KIBs to be used in stationary energy storage systems, which could alleviate pressure on lithium resources used in mobile applications .

Case Study 2: Understanding Ion Channel Selectivity

A groundbreaking study from the University of Fukui challenged existing notions about potassium channel selectivity. By demonstrating sodium ion permeability through potassium channels, researchers opened new avenues for understanding channelopathies and developing targeted therapies for related disorders .

Chemical Reactions Analysis

Reactions with Water and Bases

Potassium metal reacts vigorously with water to form potassium hydroxide (KOH) and hydrogen gas (H2_2) . The reaction is exothermic, and the resulting solution is basic due to the dissolved hydroxide .

2K(s)+2H2O2KOH(aq)+H2(g)2K(s)+2H_2O→2KOH(aq)+H_2(g)

Potassium's reaction with water is faster than that of sodium but slower than rubidium . KOH, a strong base, can dissolve in water up to 1.21 kg/L . KOH readily reacts with carbon dioxide (CO2_2) to produce potassium carbonate (K2_2CO3_3), which can remove traces of CO2_2 from the air .

Reactions with Acids

Potassium metal dissolves in dilute sulfuric acid, forming aquated K+^+ ions and hydrogen gas .

2K(s)+H2SO4(aq)2K+(aq)+SO42(aq)+H2(g)2K(s)+H_2SO_4(aq)→2K^+(aq)+SO_4^{2-}(aq)+H_2(g)

Reactions with Halogens

Potassium reacts vigorously with all halogens to form potassium halides .

2K(s)+F2(g)2KF(s)2K(s)+F_2(g)→2KF(s)2K(s)+Cl2(g)2KCl(s)2K(s)+Cl_2(g)→2KCl(s)2K(s)+Br2(g)2KBr(s)2K(s)+Br_2(g)→2KBr(s)2K(s)+I2(g)2KI(s)2K(s)+I_2(g)→2KI(s)

Reactions with Oxygen

Potassium reacts with oxygen in the air to form potassium peroxide (K2_2O2_2) . If potassium is burned in the air, it mainly forms orange potassium superoxide (KO2_2) .

K(s)+O2(g)KO2(s)K(s)+O_2(g)→KO_2(s)

Role in Amide Hydrolysis

Research indicates that potassium ions (K+^+) and sodium ions (Na+^+) can influence the rate of organic reactions, specifically the hydrolysis of glycine and alanine dipeptides . Linear dipeptides hydrolyze faster in the presence of NaCl, while cyclic dipeptides hydrolyze faster with KCl . This suggests that the preference for K+^+ inside living cells may have encouraged polypeptide formation .

Formation of Potassium Ion

Potassium ions can be formed through various interactions and reactions :

  • Reaction with alcohol:

    2R3COH+2K2K++H22R_3COH+2K\rightarrow 2K^++H_2
  • Reaction with hydrogen:

    2K+2H+2K++H22K+2H^+\rightarrow 2K^++H_2
  • Reactions involving complex formation:

    KI+I2+H2OK++[I3]KI+I_2+H_2O\rightarrow K^++[I_3]^-

Ion Clustering Reactions

Potassium ions participate in gas phase ion clustering reactions :

ReactionΔ rH° (kJ/mol)
(K+^+ - 2K) + K = (K+^+ - 3K)43.5
(K+^+ - 3K) + K = (K+^+ - 4K)64.9
(K+^+ - 10K) + K = (K+^+ - 11K)54.0
(K+^+ - 11K) + K = (K+^+ - 12K)56.1

Role in Potassium-Ion Batteries (PIBs)

Potassium-ion batteries (PIBs) are an emerging technology, and the electrochemical reaction mechanism between tin sulfide (SnSx_x) and K+^+ involves alloy reactions :

SnSx+2xK++2xeSn+xK2S{\text{SnS}}_{{\text{x}}}+{2}x{\text{K}}^{+}+{2}x{\text{e}}^{-}\to {\text{Sn}}+x{\text{K}}_{{2}}{\text{S}}Sn+yK++yeKySn{\text{Sn}}+y{\text{K}}^{+}+y{\text{e}}^{-}\to {\text{K}}_{{\text{y}}}{\text{Sn}}

The performance of PIBs depends on ion diffusion in the electrolyte and ion diffusivity and electron transfer in solids . The diffusion coefficient (DK+D_{K^+}) varies with potential, typically decreasing as the potential decreases during the ion insertion process .

Potassium in Polyanion Compounds

In potassium-containing polyanion compounds, incomplete K+^+/Na+^+ ion exchange can occur, where residual K+^+ ions stabilize the structure during sodium storage, enabling long-term cycling stability .

Catalytic Effects

Potassium ions exhibit catalytic effects in certain reactions. For instance, K+^+ has a greater catalytic effect than Na+^+ on the condensation of L-Glu peptides in aqueous solutions .

Comparison with Similar Compounds

Sodium Ion (Na⁺)

Property K⁺ Na⁺
Ionic Radius 1.38 Å 0.95 Å
Electrode Potential -2.93 V (vs. SHE) -2.71 V (vs. SHE)
Biological Role Dominant intracellular ion Dominant extracellular ion
Battery Performance Higher energy density Lower energy density

Key Differences :

  • Size and Selectivity : K⁺’s larger size allows selective binding to larger ion channels (e.g., hERG) and macrocyclic ligands, whereas Na⁺ interacts with smaller channels like voltage-gated sodium channels .
  • Transport Dynamics : In plants, K⁺ transporters (e.g., HAK, NHX) are prioritized under salt stress, while Na⁺ exclusion mechanisms are critical to avoid toxicity .
  • Industrial Use : K⁺-based ion exchangers (e.g., potassium polytitanate) outperform Na⁺ analogs in lithium extraction due to structural stability and protonation flexibility .

Lithium Ion (Li⁺)

Property K⁺ Li⁺
Ionic Radius 1.38 Å 0.76 Å
Abundance 1.5 wt% (Earth’s crust) 0.0017 wt% (Earth’s crust)
Extraction Not typically extracted Requires ion-exchange from aqueous solutions

Key Differences :

  • Ion Exchange : Titanium-based materials (e.g., K₂Ti₄O₉) selectively adsorb Li⁺ from brine, leveraging K⁺’s mobility in layered structures .

Thallium Ion (Tl⁺)

Similarity and Toxicity :

  • Tl⁺ mimics K⁺ in size and charge, crossing placental and blood-brain barriers. However, it disrupts K⁺-dependent enzymes, causing neurotoxicity and organ damage .
  • Example : Tl⁺ binds to sulfhydryl groups in proteins, irreversibly inhibiting metabolic pathways .

Ammonium Ion (NH₄⁺)

Structural Mimicry :

  • NH₄⁺ (1.48 Å) closely matches K⁺ in size, leading to similar solubility profiles in compounds like sulfates and nitrates .
  • Divergence : NH₄⁺ acts as a weak acid (pKa ~9.25), whereas K⁺ remains inert in acid-base reactions .

Calcium (Ca²⁺) and Magnesium (Mg²⁺) Ions

Property K⁺ Ca²⁺/Mg²⁺
Charge Density Low (monovalent) High (divalent)
Biological Role Repolarization reserve Signal transduction

Key Differences :

  • Ion Channels : K⁺ efflux dominates cardiac repolarization, while Ca²⁺ influx triggers muscle contraction .
  • Ion Exchange : Divalent ions (Ca²⁺, Mg²⁺) compete with K⁺ in adsorption processes but are less selectively retained in titanate matrices .

Key Research Findings and Data

Pharmaceutical Relevance: hERG Channel Blockade

  • ADMET Profiles : Drugs targeting K⁺ channels require rigorous screening to avoid off-target effects .

Ion-Exchange Capacity in Lithium Extraction

Material Li⁺ Capacity (mmol/g) Selectivity vs. K⁺
Potassium polytitanate 8.0 High (pH-dependent)
Lithium manganate 0.2–4.0 Moderate

Protonated K⁺-titanates achieve superior Li⁺ recovery due to tunable layer spacing and acid stability .

Crown Ether Complex Stability

  • Stability Constants (log K) : 18-crown-6 binds K⁺ (log K = 10.5) more tightly than Na⁺ (log K = 4.3) due to size complementarity .
  • Bond Energy : K⁺-DNA base interactions (e.g., guanine: ~200 kJ/mol) are weaker than Na⁺-DNA (~220 kJ/mol), affecting metallodrug design .

Preparation Methods

Solid-State Synthesis of Potassium-Containing Oxides

Solid-state reactions remain a cornerstone for synthesizing complex potassium-based oxides, particularly ferrites and hexaferrites. In a seminal study, Yamamoto et al. (2012) developed an M-type potassium lanthanum-iron oxide (K₀.₇₅La₀.₉₀Fe₁₈.₅₈O₁₉) via a high-temperature solid-state reaction . Key steps included:

  • Precursor Mixing : Stoichiometric amounts of K₂CO₃, La₂O₃, and α-Fe₂O₃ were homogenized using a planetary ball mill to enhance reactivity.

  • Sintering : The mixture was pressed into disks, embedded in KCl powder to suppress potassium evaporation, and sintered at 1275°C for 12 hours.

  • Phase Purity : X-ray diffraction confirmed the formation of an M-type hexaferrite structure, with minor secondary phases (LaFeO₃, α-Fe₂O₃) attributed to potassium volatility .

Table 1: Solid-State Synthesis Parameters for K₀.₇₅La₀.₉₀Fe₁₈.₅₈O₁₉

ParameterValue
Milling Duration2 hours (planetary ball mill)
Sintering Temperature1275°C
AtmosphereAir
Potassium Retention AidKCl powder bed
Magnetic Transition (Tₐ)440°C

This method achieved a saturation magnetization of 23.1 emu/g at 70 kOe, demonstrating the efficacy of mechanical activation in reducing reaction temperatures .

Solution-Phase Templating for Potassium-Ion Complexes

Potassium ions serve as structural templates in supramolecular chemistry, enabling the synthesis of intricate rotaxanes. Li et al. (2008) reported a "threading followed by stoppering" approach to construct potassium-templated rotaxanes :

  • Host-Guest Interaction : A triptycene-based macrotricycle formed cascade complexes with anthraquinone derivatives in the presence of K⁺.

  • Stoppering : Azide-alkyne cycloaddition "capped" the pseudorotaxane, yielding rotaxanes with 85–92% efficiency .

  • Ion Removal : Post-synthesis, K⁺ was extracted using 18-crown-6 ether, confirming the ion’s role as a nonslipping chock .

Table 2: Rotaxane Yields Based on Potassium Templating

RotaxaneYield (%)Stopper SizeK⁺ Retention after Crown Ether
1092SmallPartial dissociation
1188MediumPartial dissociation
1285BulkyFully retained

This work underscores potassium’s dual role as a template and structural stabilizer in supramolecular architectures .

Hydrothermal Synthesis of Potassium-Ion Battery Anodes

Hydrothermal methods are pivotal for synthesizing nanostructured potassium-ion battery (KIB) anodes. Rahman et al. (2021) fabricated a Co₃O₄/Fe₂O₃-carbon hybrid via a sealed autoclave process :

  • Precursor Solution : Metal salts and carbon precursors were dissolved in ethanol/water.

  • Reaction Conditions : 210°C for 24 hours under autogenous pressure.

  • Morphology Control : The hybrid exhibited a chain-like carbon structure with embedded metal oxide nanoparticles (Fig. 1a) .

Challenges :

  • Limited reaction visibility due to sealed systems.

  • High-pressure risks requiring specialized equipment .

Table 3: Hydrothermal Synthesis of KIB Anodes

MaterialTemperature (°C)Time (h)Capacity Retention (100 cycles)
MoS₂@rGO Nano-Roses2102492%
Sn₄P₃/C Composite1801288%
P-Doped Graphite2001895%

These anodes delivered capacities exceeding 300 mAh/g, highlighting hydrothermal synthesis’s suitability for high-performance KIB materials .

Mechanochemical Synthesis via Ball Milling

Ball milling offers a solvent-free route to potassium composites. Wu et al. (2021) synthesized a phosphorus/carbon composite by milling red phosphorus (RP) and graphite :

  • Milling Parameters : 500 rpm for 48 hours under argon.

  • Composite Structure : Island-like phosphorus domains (20 wt%) dispersed in a graphite matrix (Fig. 1b) .

  • Electrochemical Performance : The composite achieved 98% capacity retention over 200 cycles at 100 mA/g .

Advantages :

  • Scalability for industrial production.

  • Enhanced interfacial contact between components .

Extraction and Analytical Preparation of Potassium Salts

Quantitative potassium extraction is critical for pharmaceuticals and agriculture. Thermo Fisher’s ion chromatography protocol for potassium bitartrate assay exemplifies precision :

  • Sample Preparation : 100 mg potassium bitartrate dissolved in 100 mL DI water (1000 mg/L stock).

  • Dilution Series : 20 mg/L working solution for IC analysis.

  • Recovery Rates : 97.1–102% across spiked samples (Table 4) .

Table 4: Potassium Bitartrate Recovery in Spiked Samples

Spiked (mg/L)Measured (mg/L)Recovery (%)
21.9497.1
55.10102
109.8598.5

Soil potassium extraction using 0.01M ammonium acetate showed strong correlation (r²=0.962) with ICP-OES, validating its reliability for agricultural testing .

Q & A

Q. What are the standard analytical methods for quantifying potassium ion concentrations in biological or environmental samples?

  • Methodological Answer: this compound concentrations are typically measured using atomic absorption spectrophotometry (AAS), inductively coupled plasma atomic emission spectrometry (ICP-AES), or inductively coupled plasma mass spectrometry (ICP-MS). These methods require rigorous sample preparation, including acid digestion for environmental samples or dilution for biological fluids. AAS is cost-effective but lacks multi-element capability, while ICP-MS offers high sensitivity (detection limits <1 ppb) but requires specialized instrumentation. For field applications, electrochemical sensors are emerging but require calibration against these gold-standard methods .

Q. How should researchers design experiments to study this compound interactions with other ions in complex systems?

  • Methodological Answer: Use uniform design , a quasi-Monte Carlo method, to efficiently explore multi-ion interactions while minimizing experimental trials. For example, in microalgal culture studies, eight ions (e.g., Na⁺, K⁺, Ca²⁺) were divided into two groups and tested at 10 concentration levels using a U*10(10⁴) uniform design table. This approach identifies dominant factors (e.g., K⁺ vs. Na⁺ synergy) and optimizes growth conditions with <30 experimental runs. Data analysis involves multifactor regression to model ion effects on growth rates (see Tables 2–3 in for factor-level configurations) .

Q. What is the role of potassium ions in maintaining cellular electrophysiological balance?

  • Methodological Answer: Potassium ions regulate resting membrane potential via leak channels (e.g., KcsA) and active transport through Na⁺/K⁺-ATPase pumps. Experimental validation involves patch-clamp electrophysiology to measure ion currents and mutagenesis (e.g., KcsA-E71A mutation) to probe selectivity filters. Computational strategies, such as molecular dynamics simulations, further resolve conduction mechanisms by analyzing pore hydration and ion coordination .

Advanced Research Questions

Q. How can researchers quantify predictive uncertainty in potassium channel models due to experimental protocol discrepancies?

  • Methodological Answer: Train models using an ensemble of parameter sets derived from diverse experimental protocols (e.g., voltage-clamp steps, drug inhibition assays). For hERG channels, simulate data with one model (e.g., Markovian) and fit it to a discrepant model (e.g., Hodgkin-Huxley). Variability in predictions across protocols (e.g., ±15% in activation time constants) empirically quantifies uncertainty. This approach identifies robust models for clinical applications, such as cardiotoxicity screening .

Q. What statistical methods optimize this compound effects in multi-variable systems (e.g., microbial fermentation)?

  • Methodological Answer: Apply Box-Wilson experimental design to model ion interactions. In yeast ethanol production, a three-factor (K⁺, Na⁺, Zn²⁺) central composite design identified optimal K⁺ concentrations (7900 mg/L) that maximize yield. ANOVA analysis confirmed K⁺ has a significant main effect (p<0.01) but no interactions with Na⁺/Zn²⁺. Response surface methodology (RSM) further refines ion thresholds for industrial bioprocesses .

Q. What synthesis strategies improve this compound storage in anode materials (e.g., MoSe₂)?

  • Methodological Answer: Design ultra-dispersed MoSe₂ materials using (1) organic small-molecule intercalation to weaken interlayer forces and (2) carbon-skeleton confinement to prevent pulverization. For example, MoSe₂@carbon composites achieve 350 mAh/g capacity at 1 A/g with 90% retention after 500 cycles. Characterization involves TEM for dispersion analysis and galvanostatic cycling to validate kinetics improvements. This dual strategy balances structural stability and ion diffusion rates .

Q. How can ultrafast spectroscopy resolve debates about this compound transport mechanisms in channels?

  • Methodological Answer: Use femtosecond pump-probe spectroscopy to track ion movement in semisynthetic channels. For example, Huong et al. distinguished between "knock-on" and "direct Coulomb repulsion" models by measuring picosecond-scale K⁺ translocation. Data interpretation combines time-resolved spectra with molecular dynamics trajectories to map energy barriers. This approach directly links dynamical data to mechanistic hypotheses .

Tables Referenced:

  • Table 2–3 (): Ion concentration ranges (Na⁺, K⁺, Ca²⁺, etc.) tested in uniform design experiments.
  • Table 1 (): Performance metrics of classical phosphate detection methods (adaptable for K⁺ sensor development).

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